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molecular formula C11H16O2S B1338790 5-Hexyl-2-thiophenecarboxylic acid CAS No. 90619-86-6

5-Hexyl-2-thiophenecarboxylic acid

Cat. No. B1338790
M. Wt: 212.31 g/mol
InChI Key: PZDADHXWGFTYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118441

Procedure details

In a 500 ml-four-necked flask, 10.0 g (5.10×10-2 mol) of 5-hexylthiophene-2-carbaldehyde, 60 ml of ethanol and a solution of 19.0 g of AgNO3 in 60 ml of water were placed. A solution of 10.2 g of NaOH in 300 ml of water was added dropwise to the mixture in 30 min. at room temperature, followed by stirring for 1.5 hours. After the reaction, the reaction mixture was subjected to filtration, and the filtrate was acidified with 6N-HCl to precipitate a crystal. The crystal was recovered by filtration to provide a crude product. The product was subjected to recrystallization from 50% hydrous ethanol to obtain 8.28 g of a pure product (yield: 76.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 g
Type
catalyst
Reaction Step Five
Yield
76.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[S:11][C:10]([CH:12]=[O:13])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([OH:16])C.[OH-].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[CH2:1]([C:7]1[S:11][C:10]([C:12]([OH:16])=[O:13])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC)C1=CC=C(S1)C=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
19 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was subjected to filtration
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
CUSTOM
Type
CUSTOM
Details
to provide a crude product
CUSTOM
Type
CUSTOM
Details
The product was subjected to recrystallization from 50% hydrous ethanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.28 g
YIELD: PERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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